molecular formula C9H10BF3O3 B7909202 Formaldehyde;[4-methyl-3-(trifluoromethyl)phenyl]boronic acid

Formaldehyde;[4-methyl-3-(trifluoromethyl)phenyl]boronic acid

Cat. No.: B7909202
M. Wt: 233.98 g/mol
InChI Key: CNKHCXDOECDPOL-UHFFFAOYSA-N
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Description

Formaldehyde;[4-methyl-3-(trifluoromethyl)phenyl]boronic acid is an organoboron compound that has gained significant attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a trifluoromethyl group and a methyl group. The unique structural features of this compound make it a valuable reagent in organic synthesis and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Formaldehyde;[4-methyl-3-(trifluoromethyl)phenyl]boronic acid typically involves the reaction of 4-methyl-3-(trifluoromethyl)phenylboronic acid with formaldehyde under specific conditions. One common method is the hydroboration of alkenes or alkynes, followed by oxidation to yield the desired boronic acid . The reaction conditions often include the use of catalysts such as palladium or platinum to facilitate the formation of the boronic acid group.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale hydroboration processes, where alkenes or alkynes are treated with borane reagents in the presence of catalysts. The resulting organoborane intermediates are then oxidized to form the boronic acid. The process is optimized to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Formaldehyde;[4-methyl-3-(trifluoromethyl)phenyl]boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or sodium perborate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products

The major products formed from these reactions include boronic esters, boranes, and substituted phenyl derivatives. These products are valuable intermediates in various organic synthesis processes .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Formaldehyde;[4-methyl-3-(trifluoromethyl)phenyl]boronic acid is unique due to the presence of both trifluoromethyl and methyl groups on the phenyl ring, which enhances its reactivity and stability compared to other boronic acids. This unique combination of substituents makes it particularly useful in specific synthetic applications and research studies .

Properties

IUPAC Name

formaldehyde;[4-methyl-3-(trifluoromethyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BF3O2.CH2O/c1-5-2-3-6(9(13)14)4-7(5)8(10,11)12;1-2/h2-4,13-14H,1H3;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNKHCXDOECDPOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C)C(F)(F)F)(O)O.C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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